molecular formula C19H14IN3O5S B5200008 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide

3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide

Cat. No. B5200008
M. Wt: 523.3 g/mol
InChI Key: PHNJXULYPBIVNR-UHFFFAOYSA-N
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Description

3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as Compound 13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cancer. This compound has shown promising results in preclinical studies and has been the subject of several scientific research papers.

Mechanism of Action

The mechanism of action of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is essential for the proper folding and function of many other proteins in the cell. By inhibiting HSP90, 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 disrupts the function of several oncogenic proteins that are dependent on HSP90 for their stability and activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 in lab experiments is its specificity for HSP90, which makes it a useful tool for studying the function of this protein in various cellular processes. However, one limitation of using 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 is its relatively low potency compared to other HSP90 inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research on 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13. One area of interest is the development of more potent analogs of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 that can be used in clinical trials for cancer treatment. Another area of interest is the investigation of the potential use of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the role of HSP90 in other cellular processes, such as protein degradation and DNA repair, is an area of active research that may lead to new insights into the function of this important protein.

Synthesis Methods

3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 4-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is obtained after several purification steps and has been characterized using various spectroscopic techniques.

Scientific Research Applications

3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide 13 has been extensively studied for its potential therapeutic applications in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment.

properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O5S/c20-14-4-6-16(7-5-14)22-29(27,28)18-3-1-2-13(12-18)19(24)21-15-8-10-17(11-9-15)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNJXULYPBIVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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